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molecular formula C9H6BrN3O B8449530 5-(5-Bromopyridin-2-yloxy)pyrimidine

5-(5-Bromopyridin-2-yloxy)pyrimidine

Cat. No. B8449530
M. Wt: 252.07 g/mol
InChI Key: HRSFGVUWRVLBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006450B2

Procedure details

Educts: 2,5-dibromo-pyridine/5-hydroxypyrimidine using cesium carbonate as base and DMA as solvent
Name
2,5-dibromo-pyridine 5-hydroxypyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[OH:9][C:10]1[CH:11]=[N:12][CH:13]=[N:14][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CC(N(C)C)=O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([O:9][C:10]2[CH:11]=[N:12][CH:13]=[N:14][CH:15]=2)=[N:3][CH:4]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
2,5-dibromo-pyridine 5-hydroxypyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br.OC=1C=NC=NC1
Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)OC=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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